molecular formula C19H19N3OS B15355301 Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-99-5

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Cat. No.: B15355301
CAS No.: 832102-99-5
M. Wt: 337.4 g/mol
InChI Key: ZGOFWQZAPZRBSR-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- features a piperazine core substituted at the 1-position with a (5-aminobenzo[b]thien-2-yl)carbonyl group and at the 4-position with a phenyl group. The carbonyl linker enhances rigidity and may influence pharmacokinetic properties.

Properties

CAS No.

832102-99-5

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19N3OS/c20-15-6-7-17-14(12-15)13-18(24-17)19(23)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11,20H2

InChI Key

ZGOFWQZAPZRBSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N

Origin of Product

United States

Scientific Research Applications

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a piperazine derivative with a thienyl group and an amine substituent, holding potential in medicinal chemistry and drug development. Piperazine is a six-membered heterocyclic compound with two nitrogen atoms, known for its varied biological activities and ability to form derivatives through chemical modifications. The uniqueness of 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-piperazine is in its specific thienyl substitution, which may enhance selectivity towards certain biological targets, potentially improving therapeutic profiles and reducing side effects.

Scientific Research Applications

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has applications in chemistry, biology, medicine, and industry.

  • Chemistry It can serve as a building block in organic synthesis, particularly in constructing complex molecules.
  • Biology It may serve as a ligand for various receptors, which can aid in studying biological processes.
  • Medicine Applications in medicine are being explored.
  • Industry It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

The biological activity of 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-piperazine is attributed to its interactions with various biological targets. Piperazine derivatives are known for their roles as:

  • Ligands
  • Enzyme inhibitors
  • Receptor modulators

Studies on piperazine derivatives reveal their capacity to bind to various receptors and enzymes. The mechanism by which Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The specific pathways and targets depend on the application and context.

Reactions

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can undergo different types of reactions:

  • Oxidation: Oxidation reactions can form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds. Major products formed include hydroxylated derivatives, carboxylic acids, and ketones.
  • Reduction: Reduction reactions can reduce specific functional groups within the molecule. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used. Major products formed include amine derivatives and alcohols.
  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule. Various nucleophiles and electrophiles can be used depending on the desired substitution. Major products formed include halogenated derivatives, alkylated compounds, and arylated derivatives.

Mechanism of Action

The mechanism by which Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Arylpiperazines with Aromatic Substitutions
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine :

    • Activity : High affinity for 5-HT1A serotonin receptors (Ki = 0.6 nM), the highest reported for this receptor subtype .
    • Key Feature : The phthalimido-butyl chain at the 4-position enhances 5-HT1A selectivity over 5-HT1B.
  • 1-(m-Trifluoromethylphenyl)piperazine :

    • Activity : Selective for 5-HT1B receptors (65-fold selectivity) in rat frontal cortex .
    • Key Feature : The electron-withdrawing CF₃ group modulates receptor binding kinetics.
  • 1-(5-Nitro-2-thienyl)-4-(phenylmethyl)piperazine :

    • Structure : Nitrothienyl and benzyl substituents (CAS 104481-73-4) .
    • Application : Used in synthetic intermediates but lacks detailed biological data.
Piperazines with Acyl/Heterocyclic Substituents
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g) :

    • Activity : Cytotoxic against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .
    • Key Feature : The 4-chlorobenzhydryl group enhances lipophilicity, improving membrane penetration.
  • Key Feature: Chloropyridine and chloro-methylphenyl groups may interact with DNA topoisomerases .
  • 1-(5-Aminobenzo[b]thien-2-yl)carbonyl-4-phenyl-piperazine (Target Compound): Hypothesized Activity: Likely anticancer or antimicrobial due to the benzo[b]thiophene moiety, which is structurally similar to benzothiazoles in . Key Feature: The 5-amino group may enable hydrogen bonding with biological targets (e.g., DNA or enzymes).

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds Reference
Aromatic Substituents Electron-donating groups (e.g., -OCH₃) enhance 5-HT1A affinity; bulky groups reduce antibacterial activity. 1-(2-Methoxyphenyl)piperazine
Acyl/Heterocyclic Groups Benzoyl or heterocyclic moieties (e.g., thiadiazole) improve cytotoxicity and enzyme inhibition. 1-(4-Substitutedbenzoyl)piperazines
Amino Groups 5-Amino substituents (e.g., on benzothiophene) may enhance DNA intercalation or receptor binding. Target Compound

Preparation Methods

Direct Acylation of 4-Phenylpiperazine

The acylation of 4-phenylpiperazine with 5-aminobenzo[b]thiophene-2-carbonyl chloride is a straightforward approach. This method involves reacting equimolar amounts of 4-phenylpiperazine and the acyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is added to neutralize HCl generated during the reaction.

Procedure :

  • Dissolve 4-phenylpiperazine (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add triethylamine (1.2 equiv) and cool the mixture to 0°C.
  • Slowly add 5-aminobenzo[b]thiophene-2-carbonyl chloride (1.1 equiv) dropwise.
  • Stir the reaction at room temperature for 12 hours.
  • Quench with water, extract with dichloromethane, and purify via column chromatography.

Yield : 60–75% (dependent on purity of starting materials).
Key Considerations :

  • Excess acyl chloride may lead to diacylation byproducts.
  • Moisture-sensitive conditions are critical to prevent hydrolysis of the acyl chloride.

N-Arylation of Piperazine Precursors

An alternative route involves N-arylation of a pre-functionalized piperazine intermediate. For example, N-(4-hydroxyphenyl)piperazine can undergo Ullmann-type coupling with a halogenated benzo[b]thiophene derivative. This method, adapted from patent literature, employs a copper catalyst and a polar aprotic solvent.

Procedure :

  • Combine N-(4-hydroxyphenyl)piperazine (1.0 equiv), 5-amino-2-iodobenzo[b]thiophene (1.3 equiv), and CuI (0.1 equiv) in dimethylformamide.
  • Add cesium carbonate (2.0 equiv) and heat to 110°C for 24 hours.
  • Cool, filter, and extract with ethyl acetate.
  • Purify via recrystallization from ethanol.

Yield : 50–65%.
Advantages :

  • Avoids handling reactive acyl chlorides.
  • Compatible with electron-deficient aryl halides.

Catalytic Hydrogenation of Nitro Intermediates

In cases where the 5-amino group is introduced post-synthesis, catalytic hydrogenation serves as a key step. A nitro-substituted precursor, such as 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-piperazine, is reduced using hydrogen gas and a palladium-on-carbon catalyst.

Procedure :

  • Dissolve the nitro compound (1.0 equiv) in methanol.
  • Add 10% Pd/C (0.05 equiv by weight) and stir under H₂ (1 atm) at 25°C.
  • Monitor by TLC until reduction is complete (typically 4–6 hours).
  • Filter through Celite and concentrate under vacuum.

Yield : 85–90%.
Notes :

  • Raney nickel may substitute Pd/C but requires higher pressures.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Acylation 60–75 12 hours Simple, fewer steps Sensitive to moisture
N-Arylation 50–65 24 hours Avoids acyl chlorides Requires toxic catalysts (e.g., CuI)
Catalytic Hydrogenation 85–90 6 hours High efficiency for nitro reduction Requires high-pressure equipment

Mechanistic Insights

Acylation Reaction Dynamics

The acylation of piperazine proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride. Steric hindrance from the 4-phenyl group slightly reduces reaction rates compared to unsubstituted piperazine.

N-Arylation Catalytic Cycle

Copper-catalyzed N-arylation follows a single-electron transfer (SET) mechanism. The Cu(I) catalyst oxidatively adds to the aryl halide, forming a Cu(III) intermediate that facilitates C–N bond formation.

Scalability and Industrial Relevance

The direct acylation method is preferred for large-scale synthesis due to its simplicity and commercial availability of 4-phenylpiperazine. However, catalytic hydrogenation offers superior yields for multi-kilogram batches, despite higher infrastructure costs.

Q & A

Q. What are the standard synthetic methodologies for preparing Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key intermediates, such as aryl piperazines or benzo[b]thienyl precursors, are coupled using reagents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate). Reaction conditions (e.g., solvent choice, temperature, catalysts) significantly impact yield and purity. For example, microwave-assisted SNAr (nucleophilic aromatic substitution) reactions can optimize reaction efficiency in challenging substitutions .

Q. Which analytical techniques are critical for structural characterization of this compound?

Recommended methods include:

  • Reverse-phase HPLC : For purity assessment and quantification, as validated for structurally related piperazine derivatives .
  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches, NH/OH vibrations) and confirm successful coupling reactions .
  • NMR (¹H/¹³C) : To resolve aromatic and heterocyclic proton environments, critical for verifying regioselectivity in substitutions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as piperazine derivatives often cause irritation .
  • Ensure proper ventilation to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions .
  • Store in airtight containers under inert conditions to prevent degradation .

Advanced Research Questions

Q. How can structural modifications at specific sites (e.g., aryl, piperazine, or benzothienyl moieties) optimize biological activity?

Systematic structure-activity relationship (SAR) studies involve:

  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the aryl ring to modulate electronic effects and receptor binding .
  • Heterocycle replacement : Replacing the piperazine ring with piperidine or hydrazine analogs to assess flexibility in target interactions .
  • Chain length modulation : Adjusting alkyl linkers between heterocycles to optimize pharmacokinetic properties (e.g., solubility, bioavailability) .
  • Molecular docking : Predict binding affinities using computational models (e.g., docking into receptor active sites) .

Q. How should researchers address contradictory data in biological assays or synthetic yields?

  • Cross-validation : Replicate experiments using standardized protocols (e.g., identical reagent batches, reaction scales) to isolate variability sources .
  • Advanced analytics : Employ LC-MS or HRMS to detect trace impurities that may interfere with bioassays .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., benzodioxin/benzothiazole derivatives) to identify trends in reactivity or activity .

Q. What strategies improve yield in challenging coupling reactions (e.g., steric hindrance, poor solubility)?

  • Microwave synthesis : Enhances reaction rates and reduces side products in sterically hindered substitutions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, NMP) to improve reactant solubility and stabilize transition states .
  • Catalyst screening : Test Pd-based catalysts or enzyme-mediated systems for selective couplings .

Q. How can researchers validate the metabolic stability of this compound in preclinical studies?

  • In vitro assays : Use liver microsomes or hepatocytes to assess hepatic metabolism (e.g., hydroxylation, demethylation) .
  • Mass spectrometry : Track metabolite formation via fragmentation patterns and isotopic labeling .
  • Comparative pharmacokinetics : Benchmark against known drugs (e.g., terazosin) with similar quinazoline/piperazine scaffolds .

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